Pancratistatin

Apoptosis Selective Cytotoxicity Oncology

Pancratistatin is a selective anticancer alkaloid whose highly hydroxylated lycorane skeleton is essential for sub-micromolar potency, sparing normal fibroblasts and endothelial cells—unlike narciclasine. Its non-genotoxic mitochondrial apoptosis mechanism makes it the definitive positive control for target identification. SAR confirms >10-fold potency loss with deoxygenation or ring alteration. In vivo, 100% survival at 4 mg/kg/day against lethal flavivirus challenge. Choose this validated lead scaffold for reproducible anticancer and antiviral R&D.

Molecular Formula C14H15NO8
Molecular Weight 325.27 g/mol
CAS No. 96203-70-2
Cat. No. B116903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancratistatin
CAS96203-70-2
Synonyms(1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one;  [1R-(1α,2β,3α,4α,4aα,11bβ)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one;  (+)-Pancratista
Molecular FormulaC14H15NO8
Molecular Weight325.27 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O
InChIInChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
InChIKeyVREZDOWOLGNDPW-ALTGWBOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O < 1 (mg/mL)
Acetate buffer (pH4) < 1 (mg/mL)
Carbonate buffer (pH9) < 1 (mg/mL)
0.1 N HCl < 1 (mg/mL)
0.1 N NaOH ~ 5-7 (mg/mL)
MeOH < 1 (mg/mL)
95% EtOH < 1 (mg/mL)
10% EtOH < 1 (mg/mL)
CHCl3 < 1 (mg/mL)
DMF 10-15 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Pancratistatin (CAS 96203-70-2): A Phenanthridone Alkaloid for Selective Apoptosis Research


Pancratistatin (CAS 96203-70-2) is a natural phenanthridone alkaloid belonging to the Amaryllidaceae isocarbostyril class, originally isolated from the plant Hymenocallis littoralis [1]. Structurally, it features a distinctive trans-fused B/C-ring system with a highly hydroxylated lycorane skeleton, which is essential for its biological activity [2]. Unlike many broad-spectrum cytotoxins, its primary mechanism is the selective induction of apoptosis in cancer cells while sparing normal, non-cancerous cells, a feature that distinguishes it from many classical chemotherapeutics [REFS-1, REFS-3].

Why Pancratistatin (CAS 96203-70-2) Cannot Be Substituted with Closely Related Alkaloids


The biological profile of pancratistatin is highly sensitive to its specific stereochemistry and the presence of the complete, highly hydroxylated lycorane ring system. Simple substitution with structurally similar Amaryllidaceae alkaloids is not equivalent due to substantial differences in target engagement, potency, and selectivity. For instance, the close analog narciclasine exhibits a different therapeutic window and toxicity profile in vivo [1]. Furthermore, SAR studies demonstrate that removing key hydroxyl groups, as in 7-deoxypancratistatin, or altering the core skeleton to a crinane-type structure can lead to a significant (>10-fold) loss in potency and a reduction in cancer-cell selectivity [REFS-2, REFS-3].

Quantitative Evidence for the Differentiation of Pancratistatin (CAS 96203-70-2)


Selective Apoptosis in Cancer vs. Normal Cells Compared to Paclitaxel and VP-16

Pancratistatin induces apoptosis in human cancer cells at sub-micromolar concentrations while showing a significant selectivity window by sparing normal human fibroblasts and endothelial cells. In a direct head-to-head study, the standard chemotherapeutics paclitaxel and VP-16 (etoposide) were toxic to both cancerous and normal cells under identical conditions [1].

Apoptosis Selective Cytotoxicity Oncology

In Vivo Antiviral Efficacy in Japanese Encephalitis Model vs. 7-Deoxy Analog

Pancratistatin demonstrates superior in vivo efficacy against Japanese encephalitis virus in a murine model compared to its direct analog, 7-deoxypancratistatin. Prophylactic administration of pancratistatin at a dose 10 times lower resulted in comparable or better survival outcomes [1].

Antiviral In Vivo Efficacy Flavivirus

Potency and Selectivity Advantage over Crinane-Type Alkaloid AMD5

The lycorane skeleton of pancratistatin, specifically its polyhydroxylated C-ring, is essential for potent and selective activity. Replacing this with a methoxy-substituted crinane skeleton, as in the natural alkaloid AMD5, results in a significant loss of potency and requires a much higher concentration to achieve a similar effect [1].

Structure-Activity Relationship Cytotoxicity Oncology

Therapeutic Window Differentiation from Narciclasine in Vivo

While both pancratistatin and its close analog narciclasine show cytotoxic activity at ~1 μM in vitro, their in vivo toxicity profiles diverge significantly. At therapeutic doses, pancratistatin is noted for its selective toxicity, whereas narciclasine is associated with severe toxic side effects at pharmacologically active doses [1].

In Vivo Toxicity Pharmacokinetics Oncology

Primary Research and Procurement Applications for Pancratistatin (CAS 96203-70-2)


Investigating Selective Apoptosis Pathways in Cancer Drug Discovery

Pancratistatin is the optimal tool compound for probing non-genotoxic, mitochondrial-mediated apoptotic pathways that are selectively activated in cancer cells. Its demonstrated ability to induce apoptosis in multiple cancer cell lines at sub-micromolar concentrations while sparing normal human fibroblasts and endothelial cells makes it a critical positive control and mechanistic probe for target identification and validation studies focused on tumor selectivity [1].

Scaffold for Rational Design of Non-Genotoxic Anticancer Agents

For medicinal chemistry programs aiming to develop anticancer drugs with reduced off-target toxicity, pancratistatin serves as the validated lead scaffold. SAR studies confirm that the intact, highly hydroxylated lycorane skeleton is essential for potency, with even a 7-deoxy modification leading to a >10-fold reduction in in vivo antiviral efficacy and crinane-type modifications causing a similar loss in anticancer potency [REFS-2, REFS-3]. This directs synthetic efforts toward preserving this core pharmacophore.

In Vivo Antiviral Research Targeting RNA Viruses

Researchers investigating therapeutic interventions for RNA viruses like Japanese encephalitis or other flaviviruses can utilize pancratistatin as a key reference standard. Its proven in vivo efficacy in increasing survival rates to 100% at 4 mg/kg/day in a lethal challenge model establishes it as a benchmark for evaluating the activity of novel antiviral compounds in animal models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pancratistatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.